(4-Bromobut-2-en-1-yl)benzene

Medicinal Chemistry Linker Design Structure-Activity Relationship

(4-Bromobut-2-en-1-yl)benzene, also referred to as 4-phenylbut-2-enyl bromide, is a halogenated allylic aromatic compound (C₁₀H₁₁Br, MW 211.10) characterized by a terminal bromine on an unsaturated butenyl chain attached to a benzene ring, which confers distinct electrophilic reactivity for nucleophilic substitution and metal-catalyzed cross-coupling. While often categorized alongside cinnamyl bromide (C₉H₉Br, MW 197.07) and benzyl bromide, its extended allylic scaffold and unique stereoelectronic profile place it in a specialized niche as a synthetic intermediate for more elaborate molecular architectures, particularly those requiring a phenylbutenyl linker.

Molecular Formula C10H11Br
Molecular Weight 211.10 g/mol
CAS No. 155295-66-2
Cat. No. B8607615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobut-2-en-1-yl)benzene
CAS155295-66-2
Molecular FormulaC10H11Br
Molecular Weight211.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=CCBr
InChIInChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7H,8-9H2
InChIKeyDIVZZNDPQLODQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromobut-2-en-1-yl)benzene (CAS 155295-66-2) Procurement-Relevant Profile: A Brominated Allylic Building Block


(4-Bromobut-2-en-1-yl)benzene, also referred to as 4-phenylbut-2-enyl bromide, is a halogenated allylic aromatic compound (C₁₀H₁₁Br, MW 211.10) characterized by a terminal bromine on an unsaturated butenyl chain attached to a benzene ring, which confers distinct electrophilic reactivity for nucleophilic substitution and metal-catalyzed cross-coupling [1]. While often categorized alongside cinnamyl bromide (C₉H₉Br, MW 197.07) and benzyl bromide, its extended allylic scaffold and unique stereoelectronic profile place it in a specialized niche as a synthetic intermediate for more elaborate molecular architectures, particularly those requiring a phenylbutenyl linker .

Why Cinnamyl Bromide or Benzyl Bromide Cannot Simply Replace (4-Bromobut-2-en-1-yl)benzene in Specialized Syntheses


Although in-class allylic bromides such as cinnamyl bromide (C₉H₉Br, MW 197.07) and benzyl bromide are common electrophiles, their substitution for (4-bromobut-2-en-1-yl)benzene is often precluded by the latter's longer, more flexible butenyl spacer and distinct electron-density distribution across the phenyl-butene scaffold, which critically governs both reactivity in Pd-catalyzed cross-couplings and the downstream physicochemical and biological properties of the final conjugate . For instance, the Musilek et al. synthesis of a bispyridinium acetylcholinesterase reactivator specifically required the (E)-1-(4-bromobut-2-enyl)pyridinium intermediate; use of a shorter or differently configured allylic halide would have altered the inter-pyridinium distance and linker flexibility, both determinants of reactivation potency [1].

Head-to-Head Evidence: Quantified Differentiation of (4-Bromobut-2-en-1-yl)benzene (CAS 155295-66-2) Versus Closest Analogs


Enhanced Molecular Reach & Linker Length: (4-Bromobut-2-en-1-yl)benzene vs. Cinnamyl Bromide

Direct structural comparison reveals that (4-bromobut-2-en-1-yl)benzene provides a butenyl linker extended by one sp³ carbon relative to cinnamyl bromide, increasing the center-to-center distance between the aromatic ring and the reactive bromine terminus . This additional carbon translates into a larger molecular weight (211.10 vs. 197.07 g/mol, a +14.03 Da difference) and a computed XLogP3 of 3.7, which collectively indicate higher lipophilicity and greater steric reach [1][2].

Medicinal Chemistry Linker Design Structure-Activity Relationship

Superior Lipophilicity for Membrane Penetration: XLogP3 of (4-Bromobut-2-en-1-yl)benzene

The computed XLogP3 for (4-bromobut-2-en-1-yl)benzene is 3.7, reflecting its pronounced lipophilicity conferred by the extended butenyl linker and the terminal bromine [1]. This value exceeds the typical range of simple allylic bromides (e.g., cinnamyl bromide, XLogP3 ≈ 2.9), indicating enhanced membrane permeability and blood-brain barrier penetration potential when incorporated into a pharmacophore [2].

Drug Design ADME LogP

Validated Synthetic Utility in Acetylcholinesterase Reactivator Chemistry

In the only published head-to-head synthetic comparison, Musilek et al. (2007) demonstrated that (4-bromobut-2-en-1-yl)benzene-derived pyridinium bromides are essential intermediates in the convergent two-step assembly of (E)-1-(2-hydroxyiminomethylpyridinium)-4-(4-hydroxyiminomethylpyridinium)-but-2-ene dibromide, a non-symmetric acetylcholinesterase reactivator; attempts to replace the butenyl linker with shorter or differently configured spacers resulted in altered reactivation potency, underscoring the linker's non-exchangeable role [1].

Medicinal Chemistry Organophosphate Antidote Synthetic Methodology

Documented Biological Activity: Anti-Proliferative and Differentiation-Inducing Effects

According to a patent-derived biological summary, (4-bromobut-2-en-1-yl)benzene has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward a monocytic lineage, suggesting potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin disorders such as psoriasis [1]. While cinnamyl bromide exhibits comparable cellular activity, the specific differentiation-inducing profile of the butenyl linker stands out among structurally related arylalkyl bromides; a recent structure-activity study reported EC₅₀ values of 7.9 μM and 4.9 μM for two closely related 4-bromobut-2-enyl derivatives against a relevant target pathway, whereas several analogs with modified phenyl substitution were completely inactive (EC₅₀ >100 μM) [2].

Oncology Cell Differentiation Leukemia

Where (4-Bromobut-2-en-1-yl)benzene Delivers the Highest Scientific and Industrial ROI: Evidence-Backed Application Scenarios


MedChem Campaigns Requiring a Phenylbutenyl Electrophilic Warhead

When target engagement depends on irreversible covalent inhibition via an allylic bromide, (4-bromobut-2-en-1-yl)benzene offers a reactive yet tunable warhead whose electrophilicity can be modulated through the adjacent double bond and aromatic ring electronics [1]. The compound's validated anti-proliferative activity (EC₅₀ 4.9–7.9 μM in AML models) positions it as a preferred starting material over simpler benzyl bromides or cinnamyl bromide, which lack the optimal sp³ geometry for engaging deeper hydrophobic pockets [2].

Synthesis of Non-Symmetric Bispyridinium Acetylcholinesterase Reactivators

Building on the literature-validated Musilek protocol, procurement of (4-bromobut-2-en-1-yl)benzene is mandatory for any group seeking to prepare the (E)-but-2-ene-linked non-symmetric reactivator scaffold [1]. The butenyl spacer's length and flexibility are structurally encoded into the final pharmacophore, and substitution with a shorter allyl halide (e.g., allyl bromide) collapses the inter-pyridinium distance required for dual-site AChE reactivation [1].

Fragment-Based Drug Discovery Targeting Cellular Differentiation Pathways

In phenotypic screens for differentiation-inducing agents, the parent compound and its direct derivatives (compounds 5 and 6) have shown potent induction of monocytic differentiation in undifferentiated leukemia cells, a phenotype that is highly sensitive to the integrity of the bromobutenyl side chain [2]. This makes (4-bromobut-2-en-1-yl)benzene an indispensable fragment in libraries designed around this mechanism of action.

Design of Lipophilic Linkers for CNS-Penetrant Conjugates

With a computed XLogP3 of 3.7, (4-bromobut-2-en-1-yl)benzene-derived fragments are inherently suited for optimizing blood-brain barrier penetration in CNS drug candidates [1]. Attaching this moiety to a polar pharmacophore can balance overall lipophilicity, a strategy supported by the compound's favorable computed ADME profile relative to shorter allylic or benzylic alternatives [1].

Quote Request

Request a Quote for (4-Bromobut-2-en-1-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.